molecular formula C8H9ClN2O3 B13515952 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine

2-(3-Chloro-4-nitrophenoxy)ethan-1-amine

Cat. No.: B13515952
M. Wt: 216.62 g/mol
InChI Key: JIPXMJPLIGFSJP-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-nitrophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to an ethanamine moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine typically involves the reaction of 3-chloro-4-nitrophenol with ethylene oxide to form 2-(3-chloro-4-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as amines, ethers, and other substituted phenoxy compounds .

Scientific Research Applications

2-(3-Chloro-4-nitrophenoxy)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The chloro and nitro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates that contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-nitrophenoxy)ethan-1-amine is unique due to the specific positioning of the chloro and nitro groups on the phenoxy ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

2-(3-chloro-4-nitrophenoxy)ethanamine

InChI

InChI=1S/C8H9ClN2O3/c9-7-5-6(14-4-3-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2

InChI Key

JIPXMJPLIGFSJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCN)Cl)[N+](=O)[O-]

Origin of Product

United States

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